(2R,4S)-Teneligliptin

Chiral chromatography HPLC method validation Pharmaceutical impurity profiling

(2R,4S)-Teneligliptin is a diastereomeric impurity reference standard essential for chiral HPLC method validation per ICH Q2(R1). It ensures baseline separation of teneligliptin stereoisomers (LOD 0.029 μg/mL) for ANDA purity assays. Requires full characterization data (NMR, MS). For QC labs and generic manufacturers.

Molecular Formula C₂₂H₃₀N₆OS
Molecular Weight 426.58
Cat. No. B1151532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-Teneligliptin
Synonyms[(2R,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone
Molecular FormulaC₂₂H₃₀N₆OS
Molecular Weight426.58
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4S)-Teneligliptin: Analytical Reference Standard and Stereoisomer of the DPP-4 Inhibitor Teneligliptin


(2R,4S)-Teneligliptin is a stereoisomer of the dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin, an oral antidiabetic agent approved for the management of type 2 diabetes mellitus in Japan, Korea, India, and several other Asian and South American markets [1]. The active pharmaceutical ingredient (API) in commercial teneligliptin formulations is the (2S,4S)-stereoisomer; the (2R,4S)-isomer represents a diastereomeric impurity or reference standard utilized in analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) preparation or commercial manufacturing [2]. Chemically designated as ((2R,4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone hydrobromide, this compound carries the molecular formula C22H30N6OS·HBr and a molecular weight of 426.6 g/mol [3].

Why (2R,4S)-Teneligliptin Cannot Be Substituted with Other Teneligliptin Stereoisomers or Generic DPP-4 Inhibitors in Analytical and Quality Control Workflows


The (2R,4S)-isomer of teneligliptin serves a distinct and non-interchangeable role in pharmaceutical quality assurance compared to the active (2S,4S)-isomer or other DPP-4 inhibitor reference compounds. As a diastereomer of the API, its stereochemical configuration produces unique chromatographic retention behavior and spectroscopic signatures that are essential for establishing impurity profiles, validating chiral separation methods, and meeting regulatory documentation requirements for ANDA submissions . Teneligliptin possesses three stereoisomers—(2R,4S), (2S,4R), and (2R,4R)—each requiring baseline-resolved separation and independent quantification in purity assays; no single chiral HPLC method universally achieves this separation, necessitating isomer-specific reference standards for method development and validation [1]. Substituting this compound with a structurally unrelated DPP-4 inhibitor reference (e.g., sitagliptin, vildagliptin) would yield entirely invalid results in teneligliptin-specific impurity analyses and chiral purity determinations [2].

(2R,4S)-Teneligliptin: Quantitative Evidence Guide for Comparator-Based Scientific and Procurement Decisions


Chiral Separation Method Validation: LOD and LOQ Quantification for (2R,4S)-Teneligliptin Impurity Detection

In the validated chiral HPLC method for separating teneligliptin stereoisomers, the (2R,4S)-isomer (designated as the R,S-isomer) demonstrated distinct retention and sensitivity characteristics relative to the active pharmaceutical ingredient (S,S-isomer) and the other diastereomers. The method achieved baseline resolution of all four stereoisomers on a CHIRALPAK IC-3 column [1].

Chiral chromatography HPLC method validation Pharmaceutical impurity profiling

Comparative Human DPP-4 Inhibitory Potency of Teneligliptin Versus Sitagliptin: 7.2-Fold Higher Affinity

Teneligliptin (active (2S,4S)-isomer) exhibits substantially greater inhibitory potency against human recombinant DPP-4 enzyme compared to sitagliptin, a first-generation DPP-4 inhibitor commonly used as a comparator in clinical and preclinical studies. The IC50 value for teneligliptin is approximately 1 nM, whereas sitagliptin demonstrates an IC50 of 19 nM in comparable in vitro assay systems .

Enzymology DPP-4 inhibition Comparative pharmacology

Network Meta-Analysis: Teneligliptin Demonstrates Superior HbA1c Reduction Compared to All Other DPP-4 Inhibitors

A comprehensive 2024 network meta-analysis incorporating 58 studies and 21,332 patients evaluated the comparative efficacy of all available DPP-4 inhibitors in adults with type 2 diabetes mellitus. Teneligliptin ranked highest for hemoglobin A1c (HbA1c) reduction among the class, demonstrating statistically significant superiority to all other DPP-4 inhibitors evaluated in the analysis [1].

Clinical pharmacology Glycemic control Network meta-analysis

Teneligliptin vs. Sitagliptin Head-to-Head: Superior Postprandial GLP-1 Elevation and Glycemic Control in Japanese T2DM Patients

A direct comparative clinical study evaluated the effects of teneligliptin (20 mg/day) and sitagliptin (50 mg/day) on glycemic variability and glucagon-like peptide-1 (GLP-1) levels in drug-naïve Japanese patients with type 2 diabetes mellitus. The study employed a crossover design with 7-day treatment periods separated by washout [1].

Clinical endocrinology GLP-1 pharmacology Head-to-head clinical trial

Unique Dual-Elimination Pharmacokinetic Profile Enables Hepatic and Renal Impairment Dosing Without Adjustment

Teneligliptin possesses a distinctive pharmacokinetic profile characterized by balanced elimination via both hepatic metabolism and renal excretion. Unlike other DPP-4 inhibitors that rely predominantly on a single clearance route, teneligliptin is metabolized by CYP3A4 and FMO3 (66-80%) while also undergoing unchanged renal excretion (20-34%), eliminating the need for dose adjustment in patients with hepatic or renal impairment [1]. The terminal half-life of approximately 24 hours supports once-daily dosing [2].

Pharmacokinetics Drug metabolism Renal impairment

Comparative Human DPP-4 Inhibitory Potency: Teneligliptin IC50 of 1.70 nM vs. Vildagliptin 8.04 nM and Sitagliptin 12.2 nM

A comprehensive comparative enzymology study evaluated the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of multiple DPP-4 inhibitors against human recombinant DPP-4 enzyme. Teneligliptin exhibited substantially greater potency than both vildagliptin and sitagliptin [1].

Enzymology DPP-4 inhibition Ki and IC50 comparison

Optimal Research and Industrial Application Scenarios for (2R,4S)-Teneligliptin Reference Standard


Abbreviated New Drug Application (ANDA) Method Validation and Quality Control

Generic pharmaceutical manufacturers preparing ANDA submissions for teneligliptin formulations require authenticated reference standards of each stereoisomer, including the (2R,4S)-isomer, to validate chiral HPLC methods per ICH Q2(R1) guidelines. The validated LOD of 0.029 μg/mL and LOQ of 0.09 μg/mL established for the (2R,4S)-isomer on CHIRALPAK IC-3 columns provides regulatory agencies with documented sensitivity thresholds for impurity quantification [1]. Procurement of (2R,4S)-teneligliptin with full characterization data (1H NMR, MS, HPLC purity ≥90%) enables compliance with FDA and EMA requirements for ANDA method validation packages [2].

Comparative DPP-4 Inhibitor Pharmacology Research Requiring Maximum Target Engagement

Investigators designing in vitro DPP-4 inhibition assays or in vivo pharmacology studies where maximal enzyme inhibition is the primary experimental objective should select teneligliptin (active (2S,4S)-isomer) over sitagliptin or vildagliptin. The quantitative enzymology data demonstrating a 4.7-fold lower IC50 versus vildagliptin (1.70 nM vs. 8.04 nM) and a 7.2-fold lower IC50 versus sitagliptin (1.70 nM vs. 12.2 nM) under identical assay conditions provides direct, statistically robust justification for compound selection [3]. This potency differential is mechanistically attributed to teneligliptin's unique J-shaped conformation that forms an additional hydrogen bond with the S2 extensive subsite of DPP-4, a binding interaction not available to first-generation gliptins [4].

Clinical Research Protocols Involving Patients with Renal or Hepatic Comorbidity

Clinical studies enrolling type 2 diabetes patients with concomitant renal impairment (including end-stage renal disease) or hepatic dysfunction should preferentially utilize teneligliptin among the DPP-4 inhibitor class. The dual-elimination pharmacokinetic profile—66-80% hepatic metabolism via CYP3A4/FMO3 and 20-34% unchanged renal excretion—eliminates the requirement for dose adjustment across all degrees of organ impairment, a feature not shared by sitagliptin (requires renal dose reduction) or vildagliptin (contraindicated in hepatic impairment) [5]. This pharmacokinetic advantage simplifies trial protocols, reduces the risk of dosing errors, and enables unified analysis of pharmacokinetic and pharmacodynamic endpoints without stratification by renal function.

Postprandial Glycemic Dynamics and Incretin Pharmacology Studies

Research protocols investigating postprandial glucose excursions, GLP-1 secretory dynamics, or continuous glucose monitoring (CGM) outcomes should prioritize teneligliptin over sitagliptin based on direct comparative clinical evidence. In a crossover trial of drug-naïve Japanese T2DM patients, teneligliptin (20 mg/day) significantly increased postprandial GLP-1 levels at 30 minutes (P=0.030) and significantly improved AUC for plasma glucose ≥140 mg/dL during the late evening period (20:00-24:00) (P=0.048), whereas sitagliptin (50 mg/day) did not achieve statistical significance for either endpoint [6]. These differential effects are consistent with teneligliptin's longer terminal half-life (~24 hours) and sustained DPP-4 inhibition beyond 24 hours post-dose [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,4S)-Teneligliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.